molecular formula C29H40O9 B14138350 Isororidin A CAS No. 84773-08-0

Isororidin A

Cat. No.: B14138350
CAS No.: 84773-08-0
M. Wt: 532.6 g/mol
InChI Key: NSFWWJIQIKBZMJ-AJCAISIOSA-N
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Description

Isororidin A is a macrocyclic trichothecene, a class of mycotoxins produced by fungi such as Myrothecium verrucaria. Its molecular formula, C₂₉H₄₀O₉, was confirmed via high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), which detected a pseudomolecular ion peak at m/z 550.2963 ([M+NH₄]⁺) . The compound’s absolute stereochemistry was determined using X-ray crystallography at 100 K, revealing a Flack parameter of 0.4(4) and electron density residuals (Δρmax/min = ±0.34 e Å⁻³) . This compound exhibits cytotoxic properties, making it a subject of interest in pharmacological studies .

Properties

CAS No.

84773-08-0

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

(1R,3R,8R,12S,13R,17R,18E,20E,24R,25S,26S)-12-hydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6+/t18-,19+,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1

InChI Key

NSFWWJIQIKBZMJ-AJCAISIOSA-N

Isomeric SMILES

C[C@@H]1CCO[C@H](/C=C/C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@H](C)O

Canonical SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O

Origin of Product

United States

Chemical Reactions Analysis

Isororidin A, like other macrocyclic trichothecenes, undergoes various chemical reactions. These include:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Isororidin A involves its interaction with cellular components, leading to cell death. The compound targets the ribosomes, inhibiting protein synthesis, which is crucial for cell survival . This inhibition leads to apoptosis or programmed cell death. The spiro-epoxide group and the macrocyclic ring in the molecule are essential for its biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 6S,13S configuration in this compound enhances microtubule-binding affinity, a finding supported by crystallographic data .
  • Biosynthetic Pathways : this compound and Roridin A likely share a common biosynthetic precursor, with epimerization at C-6 and C-13 occurring during late-stage oxidation .
  • Pharmacological Potential: this compound’s potency warrants further investigation as a lead compound for anticancer therapies, though its toxicity profile requires optimization .

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